4-Amino-N-isopropyl-3-trifluoromethyl-benzamide
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Overview
Description
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide is a chemical compound characterized by its unique structure, which includes an amino group, an isopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method is the reaction of 3-trifluoromethylbenzoic acid with isopropylamine under dehydration conditions to form the benzamide derivative. Subsequent nitration and reduction steps introduce the amino group at the para position.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation: 4-Nitro-N-isopropyl-3-trifluoromethyl-benzamide
Reduction: this compound (reduced form)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 4-Amino-N-isopropyl-3-trifluoromethyl-benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-N-isopropyl-3-trifluoromethyl-benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Amino-N-ethyl-3-trifluoromethyl-benzamide
4-Amino-N-methyl-3-trifluoromethyl-benzamide
4-Amino-N-phenyl-3-trifluoromethyl-benzamide
These compounds share the trifluoromethyl group but differ in their alkyl or aryl substituents, leading to variations in their reactivity and biological activity.
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Properties
IUPAC Name |
4-amino-N-propan-2-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDYFIHPMBVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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